Bienvenue dans la boutique en ligne BenchChem!

Gallium oxide

Baliga figure of merit power semiconductor ultra-wide bandgap

Gallium oxide (Ga₂O₃), specifically its thermodynamically stable β-phase (β-Ga₂O₃), is an ultra-wide-bandgap (UWBG) semiconductor with a bandgap of approximately 4.9 eV, a theoretical breakdown electric field of 8 MV/cm, and a Baliga figure of merit (BFOM) of 3214–3444 — roughly 10× that of 4H-SiC and 4× that of GaN. It is the only wide-bandgap material amenable to melt-based bulk crystal growth (Czochralski, EFG), enabling large-area native substrates at potentially transformative cost structures.

Molecular Formula Ga2O3
Molecular Weight 187.44 g/mol
CAS No. 12653-62-2
Cat. No. B083432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium oxide
CAS12653-62-2
Synonymsgallium oxide
gallium oxide, 67Ga-labeled
Molecular FormulaGa2O3
Molecular Weight187.44 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3O/q2*+3;3*-2
InChIKeyAJNVQOSZGJRYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Gallium Oxide (Ga₂O₃) CAS 12653-62-2: Baseline Properties for Power Electronics Procurement


Gallium oxide (Ga₂O₃), specifically its thermodynamically stable β-phase (β-Ga₂O₃), is an ultra-wide-bandgap (UWBG) semiconductor with a bandgap of approximately 4.9 eV, a theoretical breakdown electric field of 8 MV/cm, and a Baliga figure of merit (BFOM) of 3214–3444 — roughly 10× that of 4H-SiC and 4× that of GaN [1][2]. It is the only wide-bandgap material amenable to melt-based bulk crystal growth (Czochralski, EFG), enabling large-area native substrates at potentially transformative cost structures [3]. These intrinsic properties position β-Ga₂O₃ as a high-voltage, low-loss candidate for next-generation power switching and RF electronics, while its low thermal conductivity (~0.13–0.27 W/cm·K) and the absence of p-type doping remain the primary engineering barriers [4].

Why Ga₂O₃ Cannot Be Replaced by SiC or GaN in High-Voltage, Cost-Driven, or Radiation-Hard Applications


β-Ga₂O₃ is not simply an incremental improvement over SiC or GaN; it occupies a distinct region of the power semiconductor design space defined by an order-of-magnitude higher Baliga figure of merit, a 2–3× higher critical breakdown field, and a fundamentally different manufacturing cost trajectory via melt growth [1][2]. Attempting to substitute β-Ga₂O₃ with SiC or GaN in applications targeting >5 kV blocking voltage, ultra-low conduction loss, or cost-sensitive high-volume deployment would force unacceptable trade-offs in die size, thermal management overhead, or bill-of-materials cost [3]. Conversely, β-Ga₂O₃ cannot yet replace SiC or GaN in applications demanding high thermal conductivity or p-n junction architectures without heterojunction engineering. The quantitative evidence below establishes exactly where β-Ga₂O₃ possesses verifiable, procurement-relevant differentiation.

Head-to-Head Quantitative Differentiation: β-Ga₂O₃ vs. SiC, GaN, and Si — Evidence for Procurement Decisions


Baliga Figure of Merit (BFOM): β-Ga₂O₃ Delivers 10× SiC and 4× GaN — The Fundamental Power Device Benchmark

The Baliga figure of merit (BFOM = ε·μ·Ec³) is the primary material-level metric for unipolar power devices, directly governing the trade-off between breakdown voltage and specific on-resistance. β-Ga₂O₃ exhibits a BFOM of 3214–3444, which is approximately 10× higher than 4H-SiC (BFOM ~317) and 4× higher than GaN (BFOM ~846) [1][2]. This means a β-Ga₂O₃ unipolar device can theoretically achieve one-tenth the on-resistance of a SiC device at the same breakdown voltage, translating directly to lower conduction losses and smaller die area [3].

Baliga figure of merit power semiconductor ultra-wide bandgap on-resistance conduction loss

Critical Breakdown Field: β-Ga₂O₃ at 8 MV/cm vs. GaN (3.3 MV/cm) and SiC (2.5 MV/cm) — Enabling Thinner Drift Regions

The theoretical critical breakdown field (Ec) of β-Ga₂O₃ is ~8 MV/cm, which is approximately 2.4× higher than GaN (~3.3 MV/cm) and 3.2× higher than 4H-SiC (~2.5 MV/cm) [1][2]. Because the drift region thickness required for a given blocking voltage scales inversely with Ec, a β-Ga₂O₃ device can use a drift layer approximately 60% thinner than a GaN device and ~70% thinner than a SiC device for the same voltage rating, directly reducing on-resistance and device capacitance [3].

breakdown field critical electric field avalanche breakdown drift region scaling high voltage

Melt-Growth Substrate Economics: β-Ga₂O₃ Crystal Growth 100× Faster Than SiC with 1000× Lower Dislocation Density

β-Ga₂O₃ is the only wide-bandgap semiconductor compatible with melt-based bulk crystal growth methods (Czochralski, edge-defined film-fed growth), achieving growth rates of 10–30 mm/h — approximately 100× faster than SiC vapor-phase growth (0.1–0.3 mm/h) [1]. The resulting substrates exhibit dislocation densities <10² cm⁻², approximately 1000× lower than commercial SiC substrates (~10⁵ cm⁻²) [2]. Tamura Corporation projects that large Ga₂O₃ substrates (>6–8 inches) could cost 10- to 100-times less than equivalent SiC and GaN substrates, and 4-inch substrates are already commercially available from Novel Crystal Technology [1][3].

melt growth Czochralski EFG substrate cost dislocation density manufacturing scalability

Radiation Hardness: β-Ga₂O₃ Schottky Diodes Tolerate 20× Higher Proton Fluence Than 4H-SiC at 1600 V Rating

TCAD simulation studies calibrated to experimental β-Ga₂O₃ Schottky barrier diodes (SBDs) demonstrate that these devices can withstand a 5 MeV proton fluence of ~10¹⁵ cm⁻² with no degradation in forward current–voltage characteristics [1]. Under identical simulation conditions with the same ideal breakdown voltage (VBR = 1600 V), 4H-SiC SBDs tolerate only ~5 × 10¹³ cm⁻² and Si SBDs only ~1 × 10¹² cm⁻² before measurable degradation. This represents a 20× advantage over SiC and a 1000× advantage over Si [1].

radiation hardness proton irradiation space electronics Schottky barrier diode displacement damage

Demonstrated Lateral MOSFET Breakdown: 8.03 kV β-Ga₂O₃ Transistor Surpasses Comparable SiC and GaN Lateral Devices

A field-plated lateral β-Ga₂O₃ MOSFET with SU-8 polymer passivation achieved a record breakdown voltage of 8.03 kV at a gate-drain spacing (Lgd) of 70 μm [1]. This exceeded the breakdown voltages of similarly designed lateral SiC and GaN transistors reported in the literature at the time of publication. The non-passivated version of the same device showed only 2.7 kV breakdown, demonstrating that surface passivation is critical to unlocking the intrinsic material capability. Subsequently, vacuum-annealed recess-channel β-Ga₂O₃ MOSFETs reached 8.56 kV [2], further extending the experimental performance frontier beyond competing wide-bandgap lateral devices.

MOSFET breakdown voltage polymer passivation field plate high-voltage transistor

Thermal Management Mitigation: β-Ga₂O₃–Diamond Heterostructures Reduce Junction Temperature by 635 K vs. Standalone Ga₂O₃

β-Ga₂O₃ has intrinsically low thermal conductivity (0.13–0.27 W/cm·K), approximately 10× lower than GaN (~2.0 W/cm·K) and 40× lower than SiC (~3.7 W/cm·K) [1]. However, finite element modeling demonstrates that integrating a 100-nm β-Ga₂O₃ active layer with a 100-μm diamond substrate (thermal conductivity ~2200 W/m·K) reduces the maximum junction temperature from 1668 K to 1031 K under a power density of 10.1 GW/m² [2]. Even integration with 4H-SiC (370 W/m·K) reduces the temperature to approximately 1200 K, demonstrating that heterostructure engineering can largely overcome the intrinsic thermal disadvantage while preserving the electrical benefits of the ultra-wide bandgap [2].

thermal conductivity heterostructure diamond substrate junction temperature thermal management

Highest-Impact Application Scenarios for Gallium Oxide (Ga₂O₃) Based on Quantitative Evidence


Ultra-High-Voltage Power Switching (>5 kV): Electric Locomotives, HVDC Grids, and Solid-State Transformers

The demonstrated 8.03 kV lateral MOSFET breakdown voltage [Section 3, Evidence 5] and the 10× BFOM advantage over SiC [Section 3, Evidence 1] position β-Ga₂O₃ as the leading candidate for power switching in the >5 kV domain where SiC and GaN lateral devices have not matched this performance. Applications include electric locomotive traction inverters, high-voltage DC transmission converters, and solid-state transformers for grid infrastructure, where the combination of high blocking voltage, low on-resistance, and compact form factor directly addresses system-level efficiency and weight requirements [1].

Radiation-Hard Space and Nuclear Power Electronics: Satellite Power Conditioning and Deep-Space Missions

The 20× higher proton fluence tolerance of β-Ga₂O₃ SBDs over 4H-SiC at identical voltage ratings [Section 3, Evidence 4] makes Ga₂O₃-based power converters exceptionally suited for satellite power distribution, deep-space probe power systems, and nuclear reactor instrumentation. The reduced need for radiation shielding translates directly to payload mass savings — a first-order cost driver in space missions — while maintaining reliable power conversion in harsh radiation environments [1].

Cost-Sensitive Medium-Voltage Power Devices: Consumer Electronics, Appliances, and Industrial Motor Drives (650–1200 V)

The melt-growth advantage of β-Ga₂O₃, with 100× faster growth rates and projected 10–100× lower substrate costs than SiC [Section 3, Evidence 3], combined with power losses ~1/7 those of SiC devices [Section 3, Evidence 1], makes Ga₂O₃ a disruptive candidate for cost-sensitive medium-voltage markets. Initial penetration is expected in consumer electronics power supplies, home appliance inverters, and industrial motor drives in the 650–1200 V range, where the total bill-of-materials cost reduction can outweigh the additional thermal management investment [1][2].

High-Power RF and Millimeter-Wave Amplifiers: GaN-on-Ga₂O₃ Heterostructures for 5G/6G Base Stations and Radar

The combination of high BFOM [Section 3, Evidence 1], large-area melt-grown substrates [Section 3, Evidence 3], and the demonstrated thermal mitigation via heterostructure integration [Section 3, Evidence 6] enables β-Ga₂O₃ to serve as a low-cost, high-quality native substrate for GaN RF transistors. With a lattice mismatch of only ~2.6% between GaN and β-Ga₂O₃, GaN-on-Ga₂O₃ epitaxial structures promise higher crystalline quality than GaN-on-SiC or GaN-on-Si at substantially lower substrate cost, targeting 5G/6G base station power amplifiers and defense radar systems where output power density and cost-per-watt are critical procurement metrics [1][3].

Quote Request

Request a Quote for Gallium oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.